6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C13H15N5O and a molecular weight of approximately 245.29 g/mol. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The compound's structure features a morpholino group and a pyridinyl moiety, which are significant for its pharmacological potential.
The compound is synthesized through various chemical reactions involving pyrimidine derivatives and morpholine. It is classified as a carboxamide due to the presence of the carboxamide functional group in its structure. This classification is important as it influences the compound's reactivity and biological interactions.
The synthesis of 6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide typically involves several key steps:
The molecular structure of 6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide consists of a pyrimidine ring substituted at the 4-position with a carboxamide group and at the 6-position with a morpholino group. The pyridine ring is attached to the nitrogen atom of the carboxamide.
Key structural data include:
6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide can participate in various chemical reactions, including:
The mechanism of action for 6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide primarily involves its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Relevant data indicate that this compound exhibits significant thermal stability and retains its structure under standard storage conditions.
6-morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide has several scientific uses:
6-Morpholino-N-(pyridin-3-yl)pyrimidine-4-carboxamide modulates endocannabinoid biosynthesis by inhibiting N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme critical for producing bioactive N-acylethanolamines (NAEs) like anandamide. NAEs regulate physiological processes, including inflammation and neuronal signaling. The compound binds to the NAPE-PLD active site, where the morpholino group forms hydrogen bonds with catalytic residues, while the pyridin-3-yl carboxamide moiety engages in π-π stacking with hydrophobic pockets. This interaction suppresses NAE synthesis, as demonstrated in murine models, where reduced brain NAEs correlated with altered pain perception and emotional behavior [3].
Structure-Activity Relationship (SAR) Insights:
Table 1: Impact of R₃ Substituents on NAPE-PLD Inhibition
R₃ Substituent | IC₅₀ (nM) | cLogP |
---|---|---|
Morpholine | 720 | 2.1 |
3-Hydroxypyrrolidine | 72 | 1.4 |
Dimethylamine | 450 | 1.8 |
The compound disrupts the PI3K/Akt/mTOR pathway—a driver of tumor proliferation and survival in cancers (e.g., breast, glioblastoma). It acts as a dual PI3K/mTOR inhibitor, occupying the ATP-binding sites of both kinases. The pyrimidine core chelates magnesium ions in the catalytic cleft, while the morpholino group mimics morpholine-containing clinical inhibitors (e.g., Apitolisib) [1] [7]. Key effects include:
Oncogenic Context:
Table 2: Kinase Inhibition Profile
Kinase | IC₅₀ (μM) |
---|---|
EGFR | 12.4 |
VEGFR2 | 18.7 |
PI3Kα | 0.45* |
mTOR | 0.62* |
*Predicted from structural analogs* [1] [7]
This pyrimidine derivative acts as a CCR4 antagonist, impeding recruitment of Th2 cells to inflamed tissues. The pyridin-3-yl carboxamide and morpholino groups are essential for binding to CCR4's transmembrane domain, competing with ligands CCL17 (TARC) and CCL22 (MDC) [9]. Functional assays show:
SAR for CCR4 Antagonism:
Table 3: Chemotaxis Inhibition of Trisubstituted Pyrimidine Analogs
Compound | IC₅₀ (μM) | R₃ Substituent |
---|---|---|
6c | 0.064 | Piperidine |
12b | 0.069 | 2,4-Dichlorobenzyl |
Lead Compound | 0.078 | Unsubstituted benzyl |
The compound achieves simultaneous inhibition of structurally related kinases through conserved hinge-region binding. Key mechanistic features include:
Design Advantages:
Table 4: Key Physicochemical Properties
Parameter | Value |
---|---|
cLogP | 1.9 |
PSA | 78 Ų |
H-bond Donors | 2 |
H-bond Acceptors | 6 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: